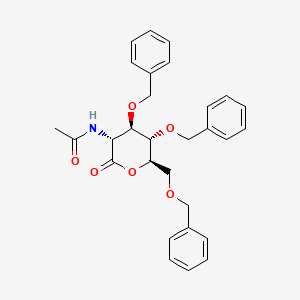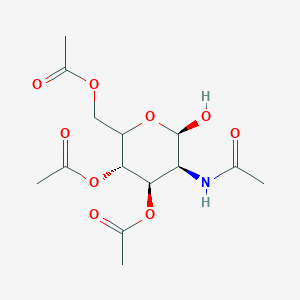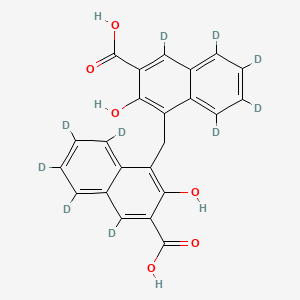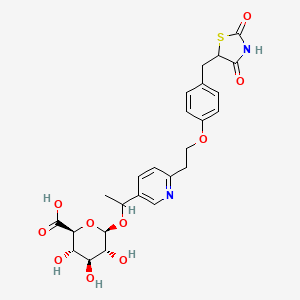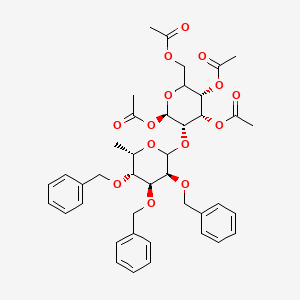
1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and structural analysis of complex carbohydrates, such as the one described, are critical for understanding their chemical behavior, reactivity, and potential applications in various fields, including medicinal chemistry and materials science. These compounds often serve as key intermediates or end products in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of complex carbohydrates like "1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose" typically involves multi-step reactions, including protection-deprotection strategies, selective glycosylation, and the use of various catalysts to achieve desired linkages and stereochemistry. For example, the synthesis of related benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside involves condensation and deprotection steps to form the desired disaccharides and trisaccharides (Thomas et al., 1989).
Molecular Structure Analysis
The molecular structure of carbohydrates is analyzed through techniques like X-ray crystallography and NMR spectroscopy. These methods provide insights into the conformation, bond lengths, angles, and overall 3D structure of the molecule, which are crucial for understanding its reactivity and interactions with other molecules. For instance, studies on similar compounds have shown how O-benzoylation affects bond lengths and the conformation of side chains, offering insights into the structural dynamics of these molecules (Turney et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such complex carbohydrates is influenced by the functional groups present and the molecular structure. These compounds can undergo various chemical reactions, including glycosylation to form glycosidic bonds, acetylation, and benzoylation for protection of hydroxyl groups, and selective deprotection. The choice of protecting groups and reaction conditions are tailored to achieve specific structural features in the final product.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and functional groups present. These properties are essential for the purification, characterization, and application of the compound. For example, the solvate formation and crystallinity of related compounds provide insights into their interactions with solvents and potential for crystallization, which is crucial for purification and analysis purposes (Gubica et al., 2013).
Orientations Futures
Given its potential therapeutic applications, future research could focus on further exploring the biological activity of this compound, particularly its effects on carbohydrate metabolism and insulin sensitivity . Additionally, research could also focus on developing efficient synthetic methods for this compound, which could facilitate its use in biomedical research and development .
Propriétés
IUPAC Name |
[(3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[(3S,4S,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3/t25-,33?,34+,35-,36-,37-,38-,39-,40?,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOGKBNZIUDZ-CBLYGPCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@H](C(O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

